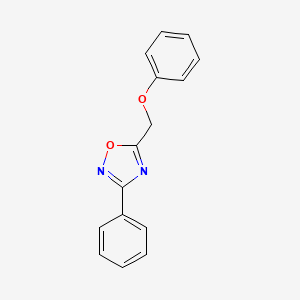
5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both phenyl and phenoxymethyl groups attached to the oxadiazole ring enhances its chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with phenoxyacetic acid to form the corresponding hydrazide. This hydrazide is then treated with a suitable reagent, such as phosphorus oxychloride, to induce cyclization and form the oxadiazole ring.
Reaction Conditions:
Step 1: Phenylhydrazine reacts with phenoxyacetic acid in the presence of a dehydrating agent like thionyl chloride to form the hydrazide.
Step 2: The hydrazide is then cyclized using phosphorus oxychloride under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and phenoxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
作用機序
The mechanism of action of 5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with microbial DNA replication.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell proliferation.
類似化合物との比較
Similar Compounds
5-(Phenoxymethyl)-1,2,4-oxadiazole: Lacks the phenyl group, which may affect its chemical properties and biological activities.
3-Phenyl-1,2,4-oxadiazole: Lacks the phenoxymethyl group, which may influence its reactivity and applications.
Uniqueness
5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both phenyl and phenoxymethyl groups, which enhance its chemical versatility and potential biological activities. This dual substitution pattern allows for a broader range of applications compared to its simpler analogs.
特性
CAS番号 |
4927-16-6 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
5-(phenoxymethyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O2/c1-3-7-12(8-4-1)15-16-14(19-17-15)11-18-13-9-5-2-6-10-13/h1-10H,11H2 |
InChIキー |
RWKAIPRJUBIJRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B11610470.png)
![5'-Ethyl 3'-methyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11610477.png)
![6-iodo-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11610486.png)
![(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11610495.png)
![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11610498.png)
![2-[(3-amino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11610501.png)
![4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11610516.png)
![3-[7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11610524.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610526.png)
![(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B11610532.png)
![dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate](/img/structure/B11610537.png)
![7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610544.png)
![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenylquinazolin-4(3H)-one](/img/structure/B11610561.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11610569.png)
